![molecular formula C15H11ClF3NO3 B1329903 Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate CAS No. 58105-66-1](/img/structure/B1329903.png)
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate are not directly available, related compounds have been synthesized through various methods. For instance, the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization, has been reported .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocyclic chemistry is a central part of organic chemistry and compounds containing heterocycles are prevalent in nature and in synthetic pharmaceuticals .
Development of Antiviral Agents
The structural motif of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is found in compounds with antiviral properties. Modifications of this compound can lead to the development of new antiviral agents, particularly against RNA and DNA viruses .
Corrosion Inhibition
The compound could be investigated for its use as a corrosion inhibitor, particularly in metals. Its application could be significant in extending the life of metal components in various industries .
Pharmaceutical Intermediates
It can serve as an intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group is a common moiety in many drugs and can impart desirable properties such as increased lipophilicity and metabolic stability .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially influence its interaction with its targets . The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, which may affect its binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially influence its biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQUFPZQGEZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206833 | |
Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate | |
CAS RN |
58105-66-1 | |
Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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